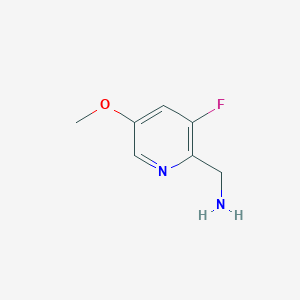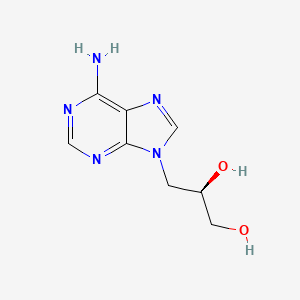
1,2-Propanediol, 3-(6-amino-9H-purin-9-yl)-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol is a chemical compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of nucleotides, the building blocks of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as adenine and glycerol.
Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents include strong acids or bases, and the reactions are typically carried out under controlled temperatures and pressures.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2R)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining high yields and purity. Industrial methods may also involve continuous flow reactors and automated systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups on the molecule, leading to different products.
Substitution: The amino group on the purine ring can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.
Scientific Research Applications
(2R)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes, particularly in the context of nucleic acids and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (2R)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to specific sites on these molecules, influencing their activity and function. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside that plays a key role in cellular energy transfer.
Guanosine: Another purine nucleoside involved in various biochemical processes.
Inosine: A nucleoside that is important in metabolism and has potential therapeutic applications.
Uniqueness
(2R)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol is unique due to its specific structure, which allows it to interact with biological molecules in distinct ways
Properties
CAS No. |
55559-72-3 |
|---|---|
Molecular Formula |
C8H11N5O2 |
Molecular Weight |
209.21 g/mol |
IUPAC Name |
(2R)-3-(6-aminopurin-9-yl)propane-1,2-diol |
InChI |
InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)1-5(15)2-14/h3-5,14-15H,1-2H2,(H2,9,10,11)/t5-/m1/s1 |
InChI Key |
GSLQFBVNOFBPRJ-RXMQYKEDSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C[C@H](CO)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Oxetan-3-yl)methyl]hydrazine](/img/structure/B11750295.png)
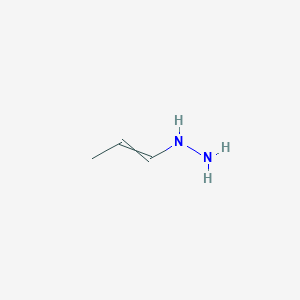
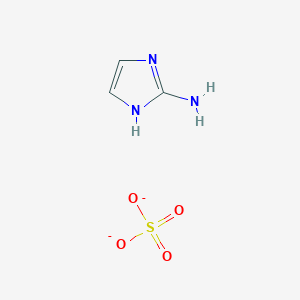
![2-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanamine](/img/structure/B11750314.png)

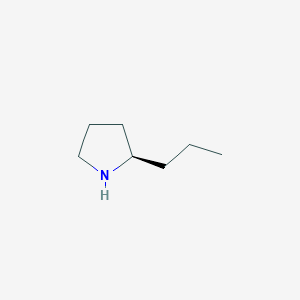

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750340.png)

![1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11750346.png)
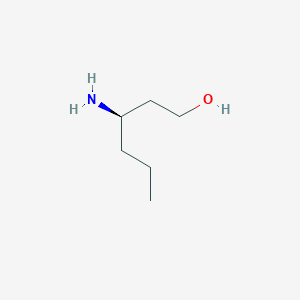
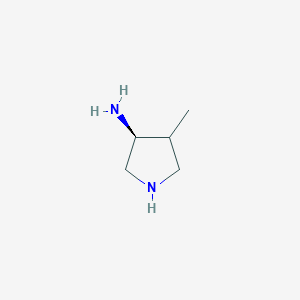
![(2-methoxyethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750359.png)
